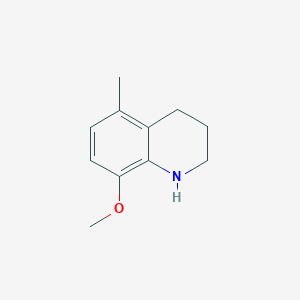

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

説明

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 953726-89-1. It has a molecular weight of 177.25 and its IUPAC name is 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline . It is stored at room temperature and has a purity of 95%. The physical form of this compound is oil .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C were used to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The molecular structure of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is represented by the Inchi Code: 1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 . The Inchi Key for this compound is DQAJTBHMPZTUNX-UHFFFAOYSA-N .Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . Various heterogeneous catalysts have been explored for the C (1)-functionalization of THIQs with alkynes .Physical And Chemical Properties Analysis

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 177.25 . The physical form of this compound is oil .科学的研究の応用

Template-Directed Meta-C-H Activation

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline: serves as a useful reagent for template-directed meta-C-H activation . In this context, it participates in reactions that involve the activation of carbon-hydrogen bonds at specific positions within organic molecules. Such transformations are valuable in synthetic chemistry and drug discovery.

Heterocyclic Synthesis

This compound plays a role in heterocyclic synthesis. By altering reaction conditions and catalysts, researchers can selectively form tetrahydroquinoline derivatives. For instance, using 5% Pt/C under hydrogen gas (H₂) at 4 atm, the formation of tetrahydroquinoline is favored, with cis-isomers dominating over trans-isomers . These heterocycles find applications in medicinal chemistry and materials science.

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

作用機序

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with the cdk5/p25 complex, which is involved in the hyperphosphorylation of tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar targets.

Mode of Action

It’s suggested that related compounds inhibit the formation of the cdk5/p25 complex, thereby preventing the hyperphosphorylation of tau protein . This could potentially be a mechanism of action for 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline as well.

Biochemical Pathways

Related compounds have been found to affect the pathway involving the cdk5/p25 complex and tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar effects on biochemical pathways.

Result of Action

Related compounds have been found to prevent the hyperphosphorylation of tau protein , suggesting that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar effects.

特性

IUPAC Name |

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAJTBHMPZTUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |

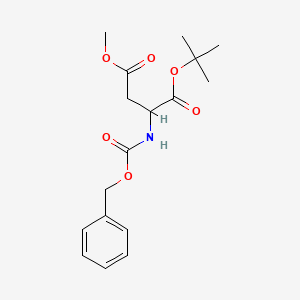

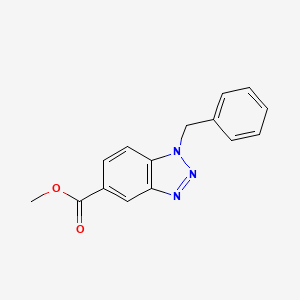

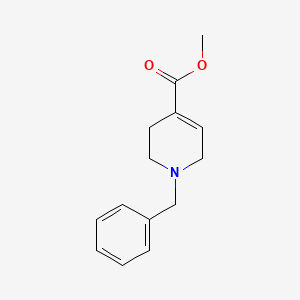

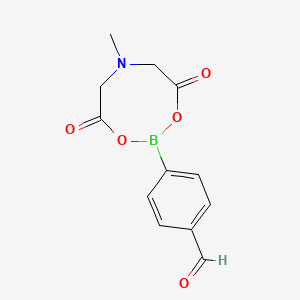

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

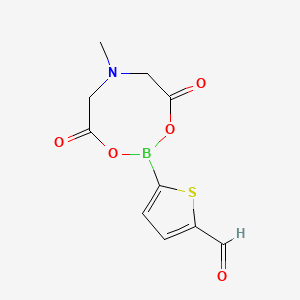

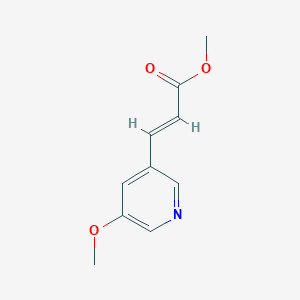

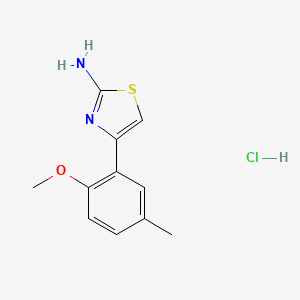

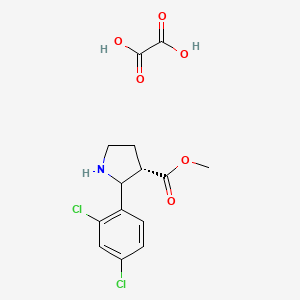

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)